![molecular formula C16H25NO B14601510 Ethanone, 1-[4-(dibutylamino)phenyl]- CAS No. 59695-22-6](/img/structure/B14601510.png)
Ethanone, 1-[4-(dibutylamino)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-[4-(dibutylamino)phenyl]- is an organic compound with the molecular formula C18H29NO It is a derivative of acetophenone, where the phenyl ring is substituted with a dibutylamino group at the para position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-[4-(dibutylamino)phenyl]- typically involves the Friedel-Crafts acylation of 4-(dibutylamino)benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-[4-(dibutylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, especially at the ortho and meta positions relative to the dibutylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 1-[4-(dibutylamino)phenyl]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Ethanone, 1-[4-(dibutylamino)phenyl]- involves its interaction with various molecular targets. The dibutylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards different biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Ethanone, 1-[4-(dimethylamino)phenyl]-: Similar structure but with dimethylamino instead of dibutylamino group.
Ethanone, 1-[4-(butylamino)phenyl]-: Similar structure but with butylamino instead of dibutylamino group.
Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-: Similar structure but with tert-butyl group instead of dibutylamino group.
Uniqueness
Ethanone, 1-[4-(dibutylamino)phenyl]- is unique due to the presence of the dibutylamino group, which imparts distinct chemical and physical properties compared to its analogs
Propiedades
Número CAS |
59695-22-6 |
|---|---|
Fórmula molecular |
C16H25NO |
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
1-[4-(dibutylamino)phenyl]ethanone |
InChI |
InChI=1S/C16H25NO/c1-4-6-12-17(13-7-5-2)16-10-8-15(9-11-16)14(3)18/h8-11H,4-7,12-13H2,1-3H3 |
Clave InChI |
NAJHCMCBUYKMGY-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)C1=CC=C(C=C1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



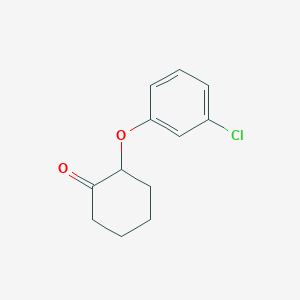
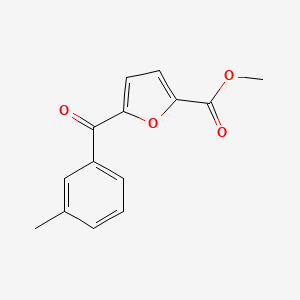
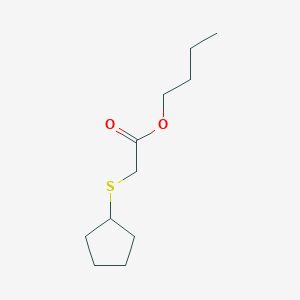
![(E)-1-{2-[(Butan-2-yl)sulfanyl]phenyl}-N-phenylmethanimine](/img/structure/B14601471.png)

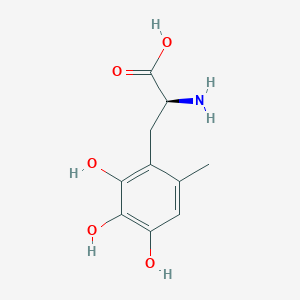


![3-{[(Hexadecan-4-yl)oxy]carbonyl}but-3-enoate](/img/structure/B14601508.png)
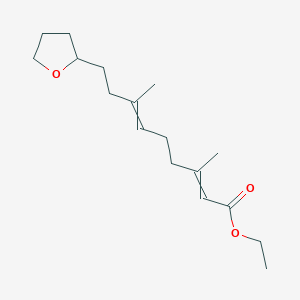
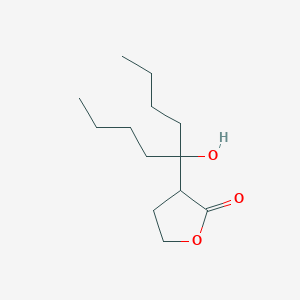
![1-{1-[2-(4-Chloro-1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14601527.png)

